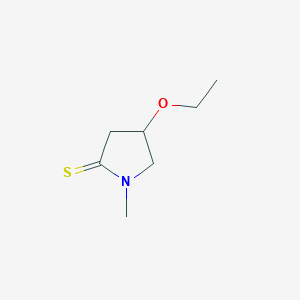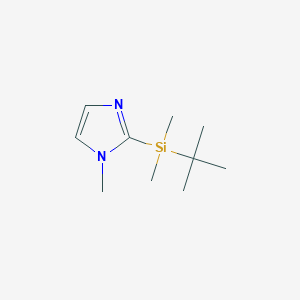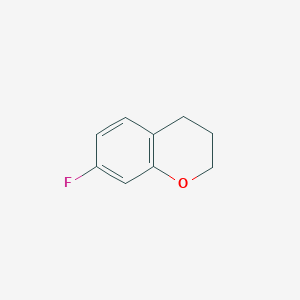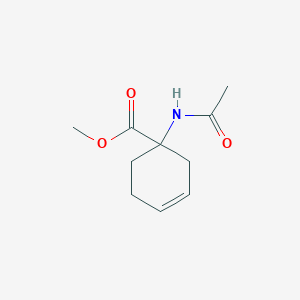
(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester
Übersicht
Beschreibung
- AQ-13 freie Base ist ein Medikamentenkandidat, der sich in der Entwicklung zur Behandlung von Infektionen mit Plasmodium falciparum befindet.
- Seine chemische Struktur ähnelt der von Chloroquin, einem 4-Aminoquinolin, jedoch mit einer kürzeren Diaminoalkan-Seitenkette.
- Bemerkenswert ist, dass AQ-13 Aktivität gegen Chloroquin-resistentes P. falciparum aufweist.
Herstellungsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für AQ-13 freie Base in der Literatur nicht weit verbreitet.
- Industrielle Produktionsmethoden bleiben aufgrund der begrenzten Annotation dieser Verbindung geheim .
Wissenschaftliche Forschungsanwendungen
- Die Anwendungen von AQ-13 erstrecken sich über verschiedene wissenschaftliche Bereiche:
Chemie: Es liegen nur begrenzte Informationen über seine chemischen Anwendungen vor.
Biologie: Forschungen können seine Auswirkungen auf zelluläre Prozesse untersuchen.
Medizin: Das Potenzial von AQ-13 als Antimalariamittel ist von großem Interesse.
Industrie: Industrielle Anwendungen bleiben geheim.
Wirkmechanismus
- Der genaue Mechanismus, durch den AQ-13 seine Wirkung entfaltet, ist nicht vollständig geklärt.
- Molekularziele und beteiligte Pfade erfordern weitere Untersuchungen.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for AQ-13 free base are not widely available in the literature.
- Industrial production methods remain undisclosed due to limited annotation of this compound .
Analyse Chemischer Reaktionen
- Die Arten von Reaktionen, die AQ-13 durchläuft, sind nicht explizit dokumentiert.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind derzeit unbekannt.
- Wichtige Produkte, die aus AQ-13-Reaktionen gebildet werden, wurden nicht umfassend untersucht.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von AQ-13 liegt in seiner modifizierten Seitenkette im Vergleich zu Chloroquin.
- Zu ähnlichen Verbindungen gehören Chloroquin, Chinin und andere 4-Aminoquinoline.
Eigenschaften
IUPAC Name |
methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQKPXHKGNJTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627676 | |
| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183742-32-7 | |
| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
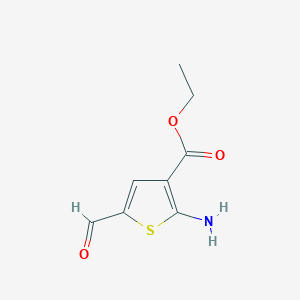
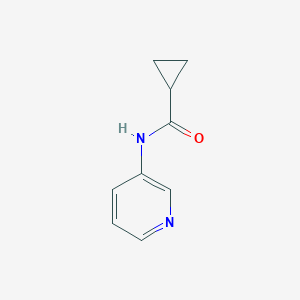
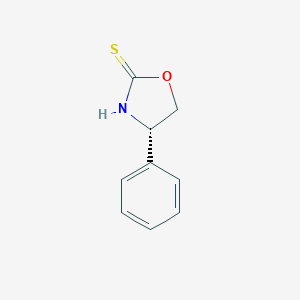
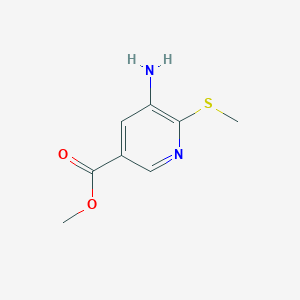
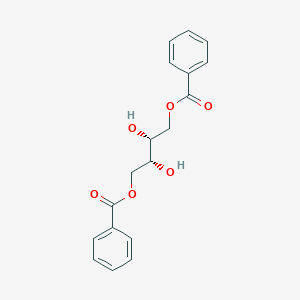

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)
